2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-9-2-15(3-10-19)13-28-24(31)16-4-11-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-7-5-17(26)6-8-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
AFXOPELVFYXARH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[4,3-c]Quinoline Core
The core structure is synthesized via acid-catalyzed cyclization of 4-chloro-3-nitroquinoline-8-carboxylic acid with hydrazine derivatives. A representative protocol involves:
-
Condensation : React 4-chloro-3-nitroquinoline-8-carboxylic acid with methyl hydrazinecarboxylate in ethanol at 80°C for 6 hours to form the pyrazole ring.
-
Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine.
-
Oxidative Cyclization : Treat with MnO₂ in dichloromethane to aromatize the system, yielding the pyrazoloquinoline scaffold.
Key Parameters :
Introduction of the 4-Chlorophenyl Group
Electrophilic substitution at position 2 is achieved using 4-chlorophenylboronic acid under Suzuki-Miyaura conditions:
-
Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), DME/H₂O (4:1).
-
Reaction Time : 12 hours at 90°C under argon.
Alternative methods include Ullmann coupling with 1-bromo-4-chlorobenzene, though this requires higher temperatures (120°C) and CuI catalysts.
Attachment of the 4-Methoxybenzyl Carboxamide
The carboxamide group is introduced via a two-step sequence:
-
Carboxylic Acid Activation :
-
Nucleophilic Substitution :
Catalytic Methods and Reaction Optimization
Nano-Zinc Oxide Catalyzed Cyclization
Nano-ZnO (20 nm particles) accelerates pyrazole-quinoline annulation:
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% |
| Solvent | Ethanol |
| Temperature | 70°C |
| Time | 3 hours |
| Yield | 88% |
Advantages include reduced side products (<5%) and facile catalyst recovery via centrifugation.
Brønsted Acid-Mediated Cyclization
Hexafluoroisopropanol (HFIP) with p-toluenesulfonic acid (TsOH) enhances regioselectivity:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A telescoped process integrates multiple steps in a single flow system:
-
Reactor 1 : Cyclization (residence time = 30 min).
-
Reactor 2 : Suzuki coupling (residence time = 45 min).
-
Crystallization Unit : Anti-solvent addition (heptane) precipitates the product.
Throughput : 1.2 kg/day using microreactors (internal volume = 50 mL).
Purification Techniques
-
Chromatography : Avoided industrially due to cost; replaced with pH-controlled crystallization (pH 6.5–7.0).
-
Waste Streams : Chlorinated solvents are recycled via distillation (≥98% recovery).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeCN/H₂O): Retention time = 6.7 min, purity >99.5%.
Challenges and Optimization Opportunities
Solubility Limitations
The compound exhibits poor solubility in aqueous media (<0.1 mg/mL at pH 7.4). Strategies to address this include:
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycles: The target compound’s pyrazoloquinoline core distinguishes it from pyrrolothiazolopyrimidine () and pyrimidoquinazoline () derivatives, which exhibit broader π-conjugation and altered electronic properties .
Substituent Effects :
- The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to analogs with nitro or iodo substituents .
- The 4-methoxybenzyl carboxamide in the target compound likely enhances solubility relative to the 2-fluorobenzyl group in its fluorophenyl analog .
Synthetic Complexity : Multi-step syntheses involving cyclization (e.g., ) or Schiff base formation () are common, but the target compound’s route remains less documented .
Pharmacological and Crystallographic Insights
- Antimalarial Potential: Pyrazoloquinoline derivatives are frequently explored for antimalarial activity due to structural resemblance to chloroquine analogs. The 4-methoxybenzyl group may reduce cytotoxicity compared to halogenated variants .
- Kinase Inhibition : The carboxamide moiety in the target compound and ’s pyrazole derivative suggests possible ATP-competitive binding in kinase domains, though experimental validation is lacking .
Biological Activity
The compound 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic derivative belonging to the pyrazoloquinoline class of compounds. This class has garnered interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aim of this article is to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
The presence of a chlorophenyl group and a methoxyphenyl group is significant in determining the compound's biological interactions.
Anticancer Activity
Several studies have focused on the anticancer potential of pyrazoloquinolines. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- Case Study : A study evaluating similar pyrazoloquinolines reported IC50 values ranging from 6.1 to 24.7 μM against HepG2 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer effects often involves:
- Induction of apoptosis: Compounds have been shown to activate caspases, leading to programmed cell death.
- Cell cycle arrest: The compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have also been investigated. Compounds within this class have shown effectiveness against a range of pathogens.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.250 | |
| Pseudomonas aeruginosa | 0.500 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Anti-inflammatory Activity
Research has indicated that pyrazoloquinolines can modulate inflammatory pathways. For example, they may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is often linked to their structural features:
- The chlorophenyl group enhances lipophilicity, improving cell membrane permeability.
- The methoxyphenyl group may contribute to increased interaction with biological targets due to electron-donating effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Critical parameters include:
- Catalyst selection : Benzyltributylammonium bromide improves reaction efficiency in cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .
- Temperature control : Reflux conditions (~120°C) are often required for cyclization .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., chlorophenyl at δ 7.4–7.6 ppm, methoxyphenyl at δ 3.8 ppm) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 476.1) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C) .
- pH-dependent stability : Test solubility and degradation in buffers (pH 2–12) over 24 hours using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Substituent variation : Replace the 4-methoxyphenyl group with fluorophenyl to improve membrane permeability (see for analogous compounds) .
- Scaffold hybridization : Fuse the pyrazoloquinoline core with triazolo moieties (as in ) to modulate enzyme inhibition .
- Computational docking : Use AutoDock Vina to predict binding affinities with targets like kinases or G-protein-coupled receptors .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Comparative assays : Test the compound against analogs (e.g., methyl vs. chloro derivatives) under identical conditions to isolate substituent effects .
- Target profiling : Screen against a panel of 50+ enzymes/receptors to identify off-target interactions .
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to address discrepancies caused by poor bioavailability .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., halogen, alkyl, or electron-donating groups) .
- In vitro testing : Evaluate cytotoxicity (via MTT assay), enzyme inhibition (IC₅₀), and receptor binding (Kd) .
- Data clustering : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Silence putative targets (e.g., PI3K or MAPK pathways) and assess activity loss .
- Metabolomic profiling : Track downstream metabolic changes via LC-MS/MS after compound treatment .
- In vivo imaging : Use fluorescently labeled analogs to visualize tissue distribution in zebrafish models .
Methodological Notes
- Synthesis Troubleshooting : If yields drop below 40%, re-optimize stoichiometry (e.g., 1.2 equivalents of carboxamide precursor) .
- Data Reproducibility : Include internal controls (e.g., cisplatin for cytotoxicity assays) and validate results across ≥3 independent replicates .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
